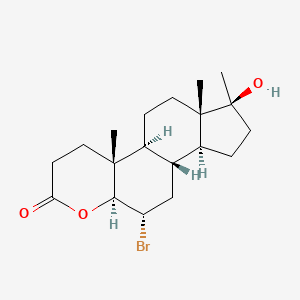

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.

Industrial Production Methods

In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.

Análisis De Reacciones Químicas

Decomposition Reaction

Nitric acid undergoes decomposition, particularly when exposed to light or heat, producing nitrogen dioxide (NO₂), oxygen (O₂), and water:

4HNO3→4NO2+O2+2H2O

This reaction explains the characteristic yellow-to-brown coloration of aged nitric acid due to NO₂ formation .

Reactions with Metals

The reactivity of HNO₃ with metals depends on the acid concentration, metal type, and temperature.

Active Metals (Mg, Mn, Zn)

Dilute HNO₃ reacts with active metals to release hydrogen gas:

Mg+2HNO3→Mg NO3 2+H2

Mn+2HNO3→Mn NO3 2+H2

These reactions proceed via typical acid-metal displacement .

Less Active Metals (Cu, Ag)

Concentrated HNO₃ oxidizes copper and silver, producing nitrogen oxides instead of H₂. For example:

-

Dilute HNO₃ (3:8 stoichiometry):

3Cu+8HNO3→3Cu NO3 2+2NO+4H2O -

Concentrated HNO₃ (1:4 stoichiometry):

Cu+4H++2NO3−→Cu2++2NO2+2H2O

The NO further oxidizes to NO₂ in air .

Passivation of Metals (Fe, Cr, Al)

Concentrated HNO₃ (20–50%) forms a protective oxide layer on iron, chromium, and aluminum, rendering them resistant to further corrosion .

Carbon, Sulfur, and Phosphorus

Nitric acid oxidizes non-metals to their highest oxidation states:

-

Graphite:

C+4HNO3→CO2+4NO2+2H2O -

Sulfur:

S+6HNO3→H2SO4+6NO2+2H2O

These reactions highlight HNO₃’s role as a strong oxidizer .

Organic Compounds

-

Xanthoproteic Reaction: Proteins with aromatic amino acids form yellow nitrated products upon heating with HNO₃, turning orange upon neutralization .

-

Nitration: In organic synthesis, HNO₃ (with H₂SO₄) introduces nitro groups (–NO₂) into aromatic rings. For benzene:

C6H6+HNO3→C6H5NO2+H2O

The electrophilic nitronium ion (NO₂⁺) drives this reaction .

Thermodynamic and Kinetic Data

Key thermodynamic parameters for HNO₃ reactions include:

| Reaction | ΔrG° (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| HNO₃ decomposition | 52.7 | 233 | ATM | |

| Cu + HNO₃ (dilute) | - | 298 | Experimental | |

| Graphite oxidation | - | 298 | Experimental |

Free energy changes (ΔrG°) and enthalpies (ΔrH°) confirm the spontaneity of HNO₃-driven oxidations .

Aplicaciones Científicas De Investigación

Industrial Applications

Hexavalent chromium compounds are widely utilized across several industries due to their unique properties:

- Pigments and Dyes : Hexavalent chromium is used in chromate pigments for dyes, paints, inks, and plastics. These pigments are favored for their vibrant colors and durability.

- Corrosion Resistance : Compounds such as sodium dichromate and chromium trioxide serve as anticorrosive agents in paints and surface coatings. They are critical in protecting metal surfaces from oxidation and corrosion.

- Electroplating : Hexavalent chromium is employed in electroplating processes to provide decorative and protective coatings on metal parts. This application is prevalent in the automotive and aerospace industries.

- Metallurgy : In metallurgy, hexavalent chromium is crucial for manufacturing stainless steel and other alloys. It enhances the strength and resistance of metals to corrosion.

Military Applications

The United States military has historically relied on hexavalent chromium compounds for corrosion protection:

- Corrosion Protection : Since World War II, hexavalent chromium has been used in wash primers that protect military vehicles and equipment from corrosion. These primers are applied as a pretreatment before painting.

- Research for Alternatives : From 2012 to 2015, the Army Research Laboratory explored alternatives to hexavalent chromium-based wash primers due to health concerns. This research led to the qualification of three non-toxic wash primer alternatives by 2015, effectively phasing out chromate products from military use by 2017 .

Health Concerns and Environmental Impact

Hexavalent chromium is a known carcinogen, which raises significant health concerns:

- Carcinogenicity : The International Agency for Research on Cancer classifies hexavalent chromium as a Group 1 carcinogen, particularly when inhaled. This classification stems from its association with lung cancer among workers exposed to airborne hexavalent chromium .

- Regulatory Measures : The U.S. Environmental Protection Agency (EPA) limits total chromium in drinking water but lacks a specific limit for chromium(VI). California has proposed stricter limits due to its health risks .

Case Study 1: Military Wash Primer Replacement

- Objective : To eliminate toxic wash primers containing hexavalent chromium.

- Outcome : Successful identification of three viable alternatives that met safety standards, leading to the removal of chromate products from military facilities.

Case Study 2: Environmental Regulation

- Objective : Address public health concerns related to hexavalent chromium in drinking water.

- Outcome : California's Office of Environmental Health Hazard Assessment proposed a Public Health Goal of 0.02 parts per billion for chromium(VI), reflecting growing awareness of its dangers.

Summary Table of Applications

| Application Area | Specific Uses | Health Implications |

|---|---|---|

| Industrial | Pigments, anticorrosive agents, electroplating | Carcinogenic risks |

| Military | Corrosion protection for vehicles | Toxicity concerns |

| Environmental | Water contamination | Regulatory scrutiny |

Mecanismo De Acción

The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.

Comparación Con Compuestos Similares

Similar Compounds

- Compound 7

- Compound 8

- Compound 9

Comparison

Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.

Would you like more detailed information on any specific section?

Propiedades

Número CAS |

24543-59-7 |

|---|---|

Fórmula molecular |

C19H29BrO3 |

Peso molecular |

385.3 g/mol |

Nombre IUPAC |

(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |

InChI |

InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |

Clave InChI |

ZUIGZKIOHUNINA-LWPUPYOYSA-N |

SMILES |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

SMILES isomérico |

C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |

SMILES canónico |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

Sinónimos |

BOMT Ro 7-2340 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.